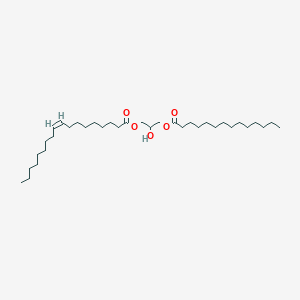

1-Myristoyl-3-oleoyl-rac-glycerol

Beschreibung

Eigenschaften

IUPAC Name |

(2-hydroxy-3-tetradecanoyloxypropyl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-32-33(36)31-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,33,36H,3-15,18-32H2,1-2H3/b17-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKKTCYRXHCYKZ-MSUUIHNZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1-Myristoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) containing myristic acid (a saturated C14 fatty acid) at the sn-1 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-3 position of the glycerol (B35011) backbone.[1] As a member of the diacylglycerol family, it is a key lipid signaling molecule involved in a multitude of cellular processes. Diacylglycerols are crucial second messengers that can activate various protein kinases, most notably Protein Kinase C (PKC), and are integral to the regulation of cellular growth, differentiation, and metabolism.[2][3][4] The unique combination of a saturated and an unsaturated fatty acid chain in this compound suggests specific physical properties and potential roles in cellular membranes and signaling cascades. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₆O₅ | [1] |

| Molecular Weight | 566.9 g/mol | [1] |

| CAS Number | 215055-21-3 | [1] |

| Appearance | Solid | [1] |

| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/ml | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (under proper storage) | [1] |

Experimental Protocols

Synthesis of Unsymmetrical 1,3-Diacylglycerols

The synthesis of an unsymmetrical 1,3-diacylglycerol like this compound requires a regioselective approach to ensure the correct placement of the different fatty acids. A common strategy involves enzymatic synthesis using a 1,3-specific lipase (B570770).

Principle: A 1,3-specific lipase, such as that from Rhizomucor miehei, is used to catalyze the esterification of glycerol with the desired fatty acids. By controlling the stoichiometry and reaction conditions, the synthesis can be directed towards the formation of the 1,3-diacyl-sn-glycerol.

Detailed Methodology:

-

Reactant Preparation: Myristic acid and oleic acid are used as the acyl donors. Glycerol serves as the backbone.

-

Enzymatic Esterification:

-

Combine glycerol and myristic acid in a solvent-free system or a suitable organic solvent.

-

Add a 1,3-specific immobilized lipase (e.g., Lipozyme RM IM).

-

The reaction is typically carried out under vacuum to remove the water produced during esterification, which drives the equilibrium towards product formation.[5][6]

-

The temperature is maintained at a level optimal for the enzyme's activity and the physical state of the reactants (e.g., 50-60°C).[6]

-

-

Intermediate Isolation: The resulting 1-myristoyl-rac-glycerol is isolated and purified, often using column chromatography.

-

Second Esterification: The purified 1-myristoyl-rac-glycerol is then esterified with oleic acid using a similar enzymatic or chemical method.

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to separate it from unreacted starting materials and byproducts like triacylglycerols and monoacylglycerols.[7]

Analysis of 1,3-Diacylglycerols by HPLC

Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify diacylglycerol isomers. The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase.

Detailed Methodology:

-

Sample Preparation: The lipid extract containing this compound is dissolved in a suitable solvent like chloroform (B151607) or isopropanol.

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV or evaporative light scattering detector (ELSD) is used.

-

Mobile Phase: A common mobile phase for diacylglycerol separation is a gradient of acetonitrile (B52724) and isopropanol.

-

Detection: Detection can be achieved using a UV detector at a low wavelength (e.g., 205 nm) or an ELSD, which is more universal for lipids.

-

Quantification: Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard.

Analysis of Diacylglycerols by Mass Spectrometry

Principle: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of diacylglycerol species. Electrospray ionization (ESI) is a common ionization technique for these molecules.

Detailed Methodology:

-

Sample Preparation: Lipid extracts are prepared from the biological sample. To prevent acyl migration between the sn-1,2 and 1,3 positions, derivatization of the free hydroxyl group can be performed.[8]

-

LC-MS/MS Analysis:

-

The sample is injected into an LC system for separation, typically using a normal-phase or reversed-phase column.

-

The eluent is introduced into the mass spectrometer.

-

For quantification, a deuterated internal standard can be added to the sample prior to extraction.[9]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ion mode is typically used, detecting the molecule as an ammonium (B1175870) adduct [M+NH₄]⁺.[9][10]

-

Scan Mode: For identification, full scan mode is used. For quantification and structural confirmation, tandem mass spectrometry (MS/MS) is employed, monitoring for characteristic neutral losses of the fatty acyl chains.[10]

-

Role in Cellular Signaling

This compound, as a diacylglycerol, is a critical component of cellular signaling pathways.

Activation of Protein Kinase C (PKC)

Diacylglycerols are well-established activators of most PKC isozymes.[3] The generation of DAG in the plasma membrane, often initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), leads to the recruitment and activation of PKC.[2]

Signaling Pathway:

-

An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).

-

This activates PLC, which then hydrolyzes PIP₂ into inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.

-

IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions (Ca²⁺).

-

The increase in intracellular Ca²⁺ and the presence of DAG in the membrane synergistically activate conventional PKC isoforms.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 1-Myristoyl-3-oleoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-oleoyl-rac-glycerol is a specific 1,3-diacylglycerol (1,3-DAG) composed of a glycerol (B35011) backbone esterified with myristic acid at the sn-1 position and oleic acid at the sn-3 position. Unlike its 1,2-diacylglycerol counterpart, which is a well-established second messenger in cellular signaling, this compound primarily functions as a metabolic intermediate. Its distinct stereochemistry governs its metabolic fate, particularly in the context of lipid digestion and absorption, which has implications for postprandial lipemia. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolic pathways, physicochemical properties, and relevant experimental methodologies.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play crucial roles in cellular metabolism and signaling.[1] The biological function of a DAG molecule is critically dependent on the positional isomers of its fatty acyl chains on the glycerol backbone.[2] While sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC) and key players in signal transduction, 1,3-diacylglycerols, such as this compound, are not physiological activators of PKC and are primarily involved in metabolic processes.[2] This guide will focus on the biological significance of this compound, a mixed 1,3-DAG containing a saturated fatty acid (myristic acid) and a monounsaturated fatty acid (oleic acid).

Physicochemical Properties

The physical and chemical characteristics of this compound are influenced by its constituent fatty acids.

Table 1: Physicochemical Properties of Myristic Acid and Oleic Acid

| Property | Myristic Acid (14:0) | Oleic Acid (18:1) |

| Appearance | White crystalline solid[1] | Colorless to pale yellow oily liquid[3][4] |

| Melting Point | 54.4 °C[5] | 13-14 °C[6] |

| Boiling Point | 326.2 °C[5] | 360 °C[6] |

| Solubility in Water | <1 mg/L[7] | Insoluble[3][4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[1] | Soluble in ethanol, ether, chloroform[3][4] |

The presence of both a saturated and an unsaturated fatty acid in this compound will result in a lower melting point compared to a 1,3-DAG with two saturated fatty acids of similar chain length. The molecule is expected to be a non-polar lipid, readily soluble in organic solvents and virtually insoluble in water.

Metabolic Pathways

The primary biological role of this compound is as a metabolic intermediate in the digestion, absorption, and synthesis of triacylglycerols (TAGs).

Digestion and Absorption

During digestion, dietary TAGs are hydrolyzed by pancreatic lipase (B570770), which is sn-1,3 specific, to produce sn-2-monoacylglycerols (2-MAGs) and free fatty acids. In contrast, 1,3-DAGs like this compound are hydrolyzed to sn-1-monoacylglycerol (1-MAG) or sn-3-monoacylglycerol (3-MAG) and a free fatty acid, or further to glycerol and two free fatty acids.

The re-esterification of 1-MAG and 3-MAG into TAGs within enterocytes is significantly less efficient than the re-esterification of 2-MAG. This leads to a slower rate of chylomicron synthesis and secretion, resulting in a blunted postprandial serum triglyceride response.

Figure 1: Digestion of Triacylglycerols vs. 1,3-Diacylglycerols.

Intracellular Metabolism

Within cells, 1,3-DAGs are intermediates in the synthesis and breakdown of TAGs. They can be formed by the action of lipases on TAGs and can be acylated by diacylglycerol acyltransferases (DGATs) to form TAGs for energy storage.

Figure 2: Metabolic pathways involving diacylglycerols.

Comparison with 1,2-Diacylglycerols

The key difference between 1,3- and 1,2-diacylglycerols lies in their ability to activate Protein Kinase C (PKC). 1,2-DAGs, produced at the cell membrane by phospholipase C, have a specific conformation that allows them to bind to the C1 domain of PKC, leading to its activation. 1,3-DAGs lack this specific stereochemical arrangement and are therefore not physiological activators of PKC.

Table 2: Functional Comparison of Diacylglycerol Isomers

| Feature | 1,2-Diacylglycerol | 1,3-Diacylglycerol |

| Primary Role | Second Messenger | Metabolic Intermediate |

| PKC Activation | Yes | No[2] |

| Primary Source | Phospholipase C-mediated hydrolysis of PIP2 | Lipase-mediated hydrolysis of TAGs |

| Metabolic Fate | Phosphorylation to phosphatidic acid or hydrolysis | Acylation to TAGs or hydrolysis to monoacylglycerol/glycerol |

Quantitative Data

Specific quantitative data for this compound is limited in the literature. However, studies on dietary 1,3-diacylglycerol oils provide valuable insights into their metabolic effects. A meta-analysis of seven randomized controlled trials (n=151) demonstrated that consumption of DAG oil significantly reduced postprandial serum triacylglycerol concentrations compared to TAG oil.[8][9]

Table 3: Effect of Diacylglycerol vs. Triacylglycerol on Postprandial Serum Triacylglycerol (TAG) Concentration (Meta-analysis data)

| Time Post-meal | Weighted Mean Difference in TAG (mmol/L) | 95% Confidence Interval | p-value |

| 2 hours | -0.07 | -0.13 to 0.00 | 0.05 |

| 4 hours | -0.15 | -0.24 to -0.06 | 0.002 |

| 6 hours | -0.14 | -0.23 to -0.05 | 0.002 |

| (Data adapted from a meta-analysis of seven randomized controlled trials)[8][9] |

Experimental Protocols

Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol describes a general method for the enzymatic synthesis of 1,3-DAGs via direct esterification, which can be adapted for this compound.

Materials:

-

Glycerol

-

Myristic Acid

-

Oleic Acid

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Solvent-free system or a suitable organic solvent (e.g., t-butanol)

-

Vacuum system

Procedure:

-

Combine glycerol and the fatty acids (myristic acid and oleic acid) in a molar ratio of 1:2 (glycerol:total fatty acids).

-

Add the immobilized lipase (e.g., 5-10% by weight of reactants).

-

Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with constant stirring.

-

Apply a vacuum to remove the water produced during the esterification reaction, driving the equilibrium towards product formation.

-

Monitor the reaction progress by taking aliquots and analyzing the composition using TLC or HPLC.

-

Upon completion, inactivate the enzyme by filtration.

-

Purify the 1,3-diacylglycerol product from the reaction mixture using column chromatography or molecular distillation.

References

- 1. Myristic acid | 544-63-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Oleic Acid: Structure, Properties, Uses & Importance in Chemistry [vedantu.com]

- 4. alphachem.biz [alphachem.biz]

- 5. Myristic acid - Wikipedia [en.wikipedia.org]

- 6. Oleic acid - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effect of diacylglycerol on postprandial serum triacylglycerol concentration: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Natural Niche of 1-Myristoyl-3-oleoyl-rac-glycerol: A Technical Guide for Researchers

A deep dive into the natural occurrence, analytical methodologies, and biosynthetic context of the diacylglycerol, 1-Myristoyl-3-oleoyl-rac-glycerol, tailored for researchers, scientists, and professionals in drug development.

While this compound, a specific diacylglycerol (DAG), is not widely documented as a significant, naturally abundant compound, its constituent fatty acids, myristic acid (C14:0) and oleic acid (C18:1), are prevalent in a variety of natural fats and oils. Diacylglycerols are key intermediates in the biosynthesis and metabolism of triacylglycerols (TAGs), suggesting that this compound may exist in trace amounts in biological systems rich in its fatty acid precursors. This guide provides a comprehensive overview of the potential natural sources based on fatty acid composition, detailed experimental protocols for its detection, and the biochemical pathways that might lead to its formation.

Potential Natural Sources: A Focus on Constituent Fatty Acids

Direct quantitative data for this compound in natural sources is scarce in scientific literature. However, we can infer its potential presence in fats and oils that have a notable content of both myristic and oleic acids. The following tables summarize the fatty acid composition of such sources.

Table 1: Fatty Acid Composition of Potential Natural Sources

| Natural Source | Myristic Acid (C14:0) Content (% of total fatty acids) | Oleic Acid (C18:1) Content (% of total fatty acids) | Total Diacylglycerol (DAG) Content (% of total lipids) |

| Butterfat | 11% - 12%[1] | 24%[1] | Variable, minor component |

| Human Milk Fat | 5% - 8%[2] | ~33%[3] | ~11%[4] |

| Olive Oil | Trace amounts | 55% - 83% | 1% - 3%[4] |

Note: The presence and concentration of specific diacylglycerol isomers within the total DAG content are highly variable and depend on factors such as freshness and processing. In olive oil, the ratio of 1,2- to 1,3-diacylglycerols is an indicator of quality and freshness[5][6][7].

Biosynthesis of Diacylglycerols: An Intermediate in Lipid Metabolism

Diacylglycerols are central molecules in lipid biosynthesis, primarily serving as precursors to triacylglycerols. The glycerol-3-phosphate pathway is a major route for their formation.

Caption: General pathway for diacylglycerol biosynthesis.

Experimental Protocols for the Analysis of this compound

The identification and quantification of specific diacylglycerol isomers like this compound from a complex lipid matrix require a multi-step approach involving lipid extraction, fractionation, and sophisticated analytical techniques.

Total Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. The Bligh and Dyer method is a widely used protocol.

Caption: Workflow for total lipid extraction.

Fractionation of Diacylglycerols by Solid-Phase Extraction (SPE)

To isolate the diacylglycerol fraction from the total lipid extract, solid-phase extraction is a common and effective method.

Protocol:

-

Column Conditioning: Condition a silica-based SPE cartridge by washing with hexane (B92381).

-

Sample Loading: Dissolve the total lipid extract in a non-polar solvent like hexane and load it onto the SPE cartridge.

-

Elution of Neutral Lipids: Elute less polar lipids, such as triacylglycerols and cholesterol esters, with a solvent mixture of low polarity (e.g., hexane:diethyl ether, 95:5 v/v).

-

Elution of Diacylglycerols: Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., hexane:diethyl ether, 80:20 v/v).

-

Solvent Evaporation: Evaporate the solvent from the collected diacylglycerol fraction under a stream of nitrogen.

Analysis of Diacylglycerol Isomers by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of diacylglycerol isomers after derivatization.

Protocol:

-

Derivatization: Convert the diacylglycerols to their more volatile trimethylsilyl (B98337) (TMS) ethers by reacting the dried fraction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) at 70°C for 30 minutes.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or medium-polarity column). A temperature gradient program is used to separate the different diacylglycerol species.

-

MS Detection: The eluting compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected. The mass spectrum of each peak can be used to identify the fatty acid composition and the positional isomer of the diacylglycerol. The fragmentation patterns of 1,2- and 1,3-diacylglycerol TMS ethers are distinct, allowing for their differentiation.

Caption: Workflow for GC-MS analysis of diacylglycerols.

Analysis of Diacylglycerol Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and highly sensitive method for the analysis of diacylglycerol isomers, often without the need for derivatization.

Protocol:

-

LC Separation: Dissolve the diacylglycerol fraction in a suitable solvent and inject it into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC). A reversed-phase C18 column is commonly used to separate the diacylglycerol species based on their hydrophobicity. An isocratic elution with acetonitrile (B52724) or a gradient elution with a mixture of acetonitrile and isopropanol (B130326) can be employed.

-

MS/MS Detection: The eluting diacylglycerols are ionized using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, precursor ions corresponding to the [M+NH4]+ or [M+Na]+ adducts of the diacylglycerols are selected and fragmented. The resulting product ion spectra provide structural information that allows for the identification of the fatty acid constituents and their positions on the glycerol (B35011) backbone.

Signaling Pathways

While specific signaling roles for this compound have not been elucidated, 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in many cellular signaling cascades. 1,3-diacylglycerols are generally not considered to be biologically active in this context. Any potential biological activity of this compound would likely first involve its conversion to the 1,2- or 2,3-isomer.

Conclusion

Although direct evidence for the natural abundance of this compound is limited, its potential existence as a minor component in natural fats rich in myristic and oleic acid, such as butterfat and human milk fat, is biochemically plausible. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the presence and quantity of this specific diacylglycerol isomer in various biological matrices. Further research in this area could uncover novel insights into lipid metabolism and its potential roles in cellular processes.

References

- 1. Butterfat - Wikipedia [en.wikipedia.org]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.uoc.gr [chemistry.uoc.gr]

- 5. Soffritto Calgary – Olive Oil Label Breakdown – Diacylglycerols (DAGs) [soffritto.ca]

- 6. Diacylglycerol isomers in extra virgin olive oil: Effect of different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. evoolution.ca [evoolution.ca]

The Unseen Architecture of Cellular Signaling: A Technical Guide to 1-Myristoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Myristoyl-3-oleoyl-rac-glycerol, a specific mixed-acid 1,3-diacylglycerol (DAG). While the history of this individual molecule is embedded in the broader history of lipid chemistry, its significance lies in its utility as a research tool to probe the nuanced roles of diacylglycerols in cellular processes. This document details the historical context of asymmetric diacylglycerol synthesis, the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways, particularly in the context of Protein Kinase C (PKC) activation. Furthermore, potential applications in drug development, such as in the formation of lipid-based delivery systems, are explored.

A History Rooted in Synthesis: The Emergence of Asymmetric Diacylglycerols

The "discovery" of a specific, non-naturally abundant diacylglycerol like this compound is not a singular event but rather the outcome of the sophisticated evolution of lipid synthesis methodologies. The historical importance of diacylglycerols stems from their central role as intermediates in lipid metabolism and as second messengers in signal transduction.[1] Early research focused on the more abundant 1,2-diacylglycerols generated from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] These sn-1,2-diacylglycerols are potent activators of Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes.[3][4]

The synthesis of specific diacylglycerol isomers, particularly asymmetric ones with different fatty acids at the sn-1 and sn-3 positions, became a key objective for researchers seeking to understand the structural requirements for PKC activation and other biological functions. The development of chemoenzymatic methods, utilizing lipases with regioselectivity, has been instrumental in the efficient synthesis of 1,3-diacylglycerols.[5][6][7] These methods allow for the controlled esterification of a glycerol (B35011) backbone, making molecules like this compound accessible for research purposes. This accessibility allows for the investigation of the distinct physicochemical and biological properties of 1,3-diacylglycerols compared to their 1,2-isomers, contributing to a deeper understanding of lipid-protein interactions and their implications in health and disease.[8][9]

Physicochemical and Structural Data

The structural characteristics and physicochemical properties of this compound are foundational to its application in research. Below is a summary of its key quantitative data, alongside a comparison with a related triacylglycerol to provide context.

Table 1: Physicochemical Properties of this compound [10]

| Property | Value |

| CAS Number | 215055-21-3 |

| Molecular Formula | C35H66O5 |

| Formula Weight | 566.9 g/mol |

| Physical State | Solid |

| Solubility (DMF) | 20 mg/mL |

| Solubility (DMSO) | 7 mg/mL |

| Solubility (Ethanol) | 30 mg/mL |

| Solubility (PBS, pH 7.2) | 0.25 mg/mL |

| Storage Temperature | -20°C |

| Stability | ≥ 4 years |

Table 2: Comparative Data of a Related Triacylglycerol [11]

| Compound | CAS Number | Molecular Formula | Formula Weight |

| 1-Myristoyl-2-oleoyl-3-palmitoyl-rac-glycerol | 99131-43-8 | C51H96O6 | 805.3 g/mol |

Experimental Protocols

The following sections detail representative protocols for the synthesis and analysis of this compound, based on established methodologies for 1,3-diacylglycerol preparation and analysis.

Enzymatic Synthesis of this compound

This protocol describes a two-step enzymatic esterification process in a solvent-free system, which is a common and efficient method for producing 1,3-diacylglycerols.[5][6][12]

Materials:

-

Glycerol (99% purity)

-

Myristic acid

-

Oleic acid

-

Immobilized 1,3-specific lipase (B570770) (e.g., Lipozyme RM IM)

-

Vacuum pump

-

Reaction flask with magnetic stirring and temperature control

-

Silica (B1680970) gel for column chromatography

-

Hexane and diethyl ether (for chromatography)

Procedure:

Step 1: Synthesis of 1-Myristoyl-rac-glycerol

-

Combine glycerol and myristic acid in a 1:1 molar ratio in a reaction flask.

-

Add the immobilized 1,3-specific lipase (typically 5-10% by weight of the reactants).

-

Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C) with vigorous stirring.

-

Apply a vacuum to remove the water produced during the esterification, driving the reaction to completion.

-

Monitor the reaction progress by taking aliquots and analyzing the free fatty acid content via titration.

-

Once the reaction is complete, remove the immobilized lipase by filtration.

-

Purify the resulting 1-Myristoyl-rac-glycerol using silica gel column chromatography.

Step 2: Synthesis of this compound

-

Combine the purified 1-Myristoyl-rac-glycerol with oleic acid in a 1:1 molar ratio in a clean reaction flask.

-

Add fresh immobilized 1,3-specific lipase.

-

Repeat the esterification reaction under the same conditions as Step 1 (heat, stirring, and vacuum).

-

Monitor the reaction for the consumption of oleic acid.

-

After completion, filter out the lipase.

-

Purify the final product, this compound, using silica gel column chromatography with a hexane/diethyl ether gradient to separate the desired product from any remaining starting materials and by-products.

Analysis by HPLC-MS/MS

This protocol outlines a general method for the quantification and structural confirmation of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][13][14]

Materials:

-

HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

-

1,2-dipalmitoyl-d62-glycerol (or other suitable internal standard).

-

Chloroform and methanol (B129727) for lipid extraction.

Procedure:

1. Sample Preparation (Lipid Extraction):

-

To your sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

-

Perform a Bligh-Dyer or Folch lipid extraction using a chloroform:methanol mixture.

-

After phase separation, collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with Mobile Phases A and B to separate the different lipid species.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ESI mode.

-

Perform a full scan to identify the [M+NH4]+ adduct of this compound.

-

Use tandem mass spectrometry (MS/MS) to fragment the parent ion and confirm the identity of the fatty acid chains based on the characteristic neutral losses.

-

Biological Significance and Signaling Pathways

Diacylglycerols are pivotal second messengers in a variety of cellular signaling cascades.[1] The canonical pathway for DAG generation and signaling involves the hydrolysis of PIP2 by PLC, which produces sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP3). The sn-1,2-DAG remains in the plasma membrane where it recruits and activates members of the Protein Kinase C (PKC) family.[3]

While sn-1,2-diacylglycerols are potent activators of conventional and novel PKC isoforms, the role of 1,3-diacylglycerols in direct PKC activation is less pronounced.[8] Studies have shown that 1,2-sn-diacylglycerols are more effective activators than their 1,3-isomers.[3] However, 1,3-diacylglycerols are not inert. They can influence the physical properties of cell membranes and may have indirect effects on signaling pathways.[15] Furthermore, the accumulation of certain DAG species, including those that can be metabolized from 1,3-DAGs, is implicated in the development of insulin (B600854) resistance through the activation of PKC isoforms like PKCε.[4][9]

The availability of synthetic this compound allows researchers to dissect the specific effects of 1,3-diacylglycerols on cellular systems, independent of the concurrent release of IP3 that occurs with PLC-mediated PIP2 hydrolysis.

Figure 1: The Phospholipase C (PLC) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental and Synthetic Workflow

The overall process for utilizing this compound in a research setting involves its synthesis (or acquisition), purification, and subsequent application in biological assays, with analysis to confirm its identity and purity.

Figure 2: General workflow for the synthesis and application of this compound.

Applications in Drug Development

The unique physicochemical properties of 1,3-diacylglycerols are being explored in the field of drug development, particularly in the creation of advanced drug delivery systems. Their amphiphilic nature makes them suitable components of lipid-based nanoemulsions and liposomes, which can be used to encapsulate and enhance the bioavailability of hydrophobic drugs.[15][16]

Studies have shown that nanoemulsions formulated with 1,3-diacylglycerol oil can exhibit smaller droplet sizes and improved stability compared to those made with conventional triacylglycerol oils.[16] Furthermore, the use of pure 1,3-diacylglycerol isomers can lead to more colloidally stable liposomes.[15] These characteristics are highly desirable for creating effective drug delivery vehicles that can improve drug solubility, protect drugs from degradation, and potentially target specific tissues. The ability to synthesize specific mixed-acid 1,3-diacylglycerols like this compound allows for the fine-tuning of these delivery systems to optimize their performance for a particular therapeutic agent.

Conclusion

This compound serves as a valuable tool for researchers in the fields of lipid biochemistry, cell signaling, and drug development. While its history is intertwined with the broader advancements in lipid synthesis, its availability allows for precise investigations into the structure-function relationships of diacylglycerols. The detailed protocols and data presented in this guide provide a foundation for its synthesis, analysis, and application in exploring the complex roles of lipids in biological systems. As our understanding of the "lipidome" continues to expand, the importance of specific lipid molecules like this compound in elucidating cellular mechanisms and developing novel therapeutic strategies is set to grow.

References

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]

- 16. Influence of 1,3-diacylglycerol on physicochemical and digestion properties of nanoemulsions and its enhancement of encapsulation and bioaccessibility of hydrophobic nobiletin - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Metabolism of 1-Myristoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 1-Myristoyl-3-oleoyl-rac-glycerol, a diacylglycerol (DAG) containing a saturated myristic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position. This document details its digestion, absorption, cellular metabolism, and its role as a signaling molecule, with a focus on providing actionable data and experimental methodologies for research and development.

Introduction

This compound is a specific 1,3-diacylglycerol. The metabolism of dietary fats, primarily triacylglycerols (TAGs), begins in the gastrointestinal tract where they are hydrolyzed into fatty acids and monoacylglycerols. Diacylglycerols like this compound are key intermediates in this process and also serve as important second messengers in cellular signaling cascades. Understanding the metabolic pathway of this specific DAG is crucial for research in nutrition, metabolic diseases, and drug development, particularly for compounds that may modulate lipid metabolism or signaling pathways.

Digestion and Absorption

The initial breakdown of ingested this compound is facilitated by lipases in the stomach and small intestine.

-

Gastric Lipase (B570770): This enzyme initiates the hydrolysis of triacylglycerols and diacylglycerols in the acidic environment of the stomach. Gastric lipase has been shown to be more active on 1,3-sn-DAGs compared to 1,2(2,3)-sn-DAGs and TAGs. This suggests that this compound would be a readily accessible substrate for this enzyme.

-

Pancreatic Lipase: In the small intestine, pancreatic lipase, in concert with colipase and bile salts, is the primary enzyme for fat digestion. Pancreatic lipase predominantly hydrolyzes the fatty acids at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. Therefore, this compound would be hydrolyzed to release myristic acid and oleic acid, leaving a glycerol backbone.

The resulting free fatty acids (myristic acid and oleic acid) and glycerol are then absorbed by the enterocytes lining the small intestine.

Cellular Metabolism in Enterocytes

Once inside the enterocytes, the absorbed myristic acid, oleic acid, and glycerol are utilized for the resynthesis of triacylglycerols (TAGs) through two primary pathways before being packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream.

-

Glycerol-3-Phosphate (G3P) Pathway: In this de novo synthesis pathway, glycerol is first phosphorylated to glycerol-3-phosphate. Two molecules of fatty acyl-CoA (in this case, myristoyl-CoA and oleoyl-CoA) are then sequentially added to the glycerol-3-phosphate backbone by acyltransferases to form phosphatidic acid. A phosphatase then removes the phosphate (B84403) group to yield a 1,2-diacylglycerol, which is subsequently acylated by a diacylglycerol acyltransferase (DGAT) to form a TAG.

-

Monoacylglycerol (MAG) Pathway: While the MAG pathway is the major route for TAG resynthesis from the digestion products of dietary TAGs (2-monoacylglycerol and fatty acids), the complete hydrolysis of 1,3-DAGs to glycerol and free fatty acids means the G3P pathway is the primary route for TAG synthesis from this particular substrate.

Enzyme Substrate Specificity:

The enzymes involved in TAG synthesis exhibit certain substrate specificities which would influence the metabolism of the myristic and oleic acid derived from this compound.

| Enzyme | Substrate Preference | Reference |

| Monoacylglycerol Acyltransferase (MGAT) | While not directly utilizing the initial substrate, if any monoacylglycerol is formed, MGAT2 shows a preference for oleoyl-CoA over other fatty acyl-CoAs like palmitoyl-CoA and stearoyl-CoA. It can utilize a range of monoacylglycerol substrates. | |

| Diacylglycerol Acyltransferase (DGAT) | Both DGAT1 and DGAT2 are crucial for the final step of TAG synthesis. DGAT2 is thought to be more active at lower fatty acyl-CoA concentrations, suggesting a role in handling newly synthesized fatty acids, while DGAT1 is more active at higher concentrations, potentially dealing with exogenous fatty acids. Studies have shown that both enzymes can utilize a variety of diacylglycerol species. |

Signaling Pathways

Diacylglycerols are critical second messengers that activate a variety of signaling proteins, most notably Protein Kinase C (PKC) isoforms. The generation of DAGs at the cell membrane triggers a cascade of downstream events that regulate numerous cellular processes.

The binding of an extracellular signal (e.g., a hormone or growth factor) to its receptor can activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane and activates PKC.

PKC Activation and Downstream Effects:

Activated PKC phosphorylates a wide range of target proteins, leading to diverse cellular responses. The specific downstream effects depend on the PKC isoform activated and the cell type. The fatty acid composition of the DAG can influence which PKC isoforms are activated. For instance, DAGs containing unsaturated fatty acids like oleic acid can act synergistically to enhance PKC activation.

Diagram of the Diacylglycerol-PKC Signaling Pathway

Caption: The Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of this compound.

This protocol simulates the digestion of lipids in the gastrointestinal tract.

Experimental Workflow Diagram

Caption: Workflow for the in vitro digestion of lipids using the pH-stat method.

Materials:

-

This compound

-

Porcine gastric lipase

-

Porcine pancreatic lipase

-

Bile salts (e.g., sodium taurocholate)

-

pH-stat titrator

-

Reaction vessel with temperature control and stirrer

-

NaOH solution (e.g., 0.1 M)

-

Buffers (for pH 4.0 and 7.0)

Procedure:

-

Prepare Lipid Emulsion: Emulsify this compound in a suitable buffer (e.g., phosphate buffer) with an emulsifier (e.g., gum arabic) to create a stable oil-in-water emulsion.

-

Gastric Digestion:

-

Transfer the emulsion to the reaction vessel and adjust the temperature to 37°C.

-

Adjust the pH to 4.0.

-

Initiate the reaction by adding gastric lipase.

-

Monitor the pH and maintain it at 4.0 by titrating with NaOH solution using the pH-stat. The amount of NaOH added is proportional to the amount of free fatty acids released.

-

Continue for 60 minutes.

-

-

Intestinal Digestion:

-

Adjust the pH of the reaction mixture to 7.0.

-

Add pancreatic lipase and bile salts.

-

Continue to monitor and maintain the pH at 7.0 with NaOH for 120 minutes.

-

-

Analysis:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Stop the enzymatic reaction (e.g., by adding a denaturing agent or by rapid freezing).

-

Extract the lipids from the aliquots using a suitable solvent system (e.g., chloroform:methanol).

-

Analyze the lipid extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydrolysis products (myristic acid, oleic acid, glycerol, and any remaining diacylglycerol).

-

This protocol uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into cells with enterocyte-like properties, to study the cellular uptake and metabolism of this compound.

Experimental Workflow Diagram

Caption: Workflow for studying lipid metabolism in differentiated Caco-2 cells.

Materials:

-

Caco-2 cell line

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

Permeable cell culture inserts (e.g., Transwell®)

-

This compound

-

Bile salts and phospholipids (B1166683) to form mixed micelles

-

Reagents for lipid extraction and analysis (LC-MS/MS)

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto permeable membrane inserts.

-

Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer of enterocyte-like cells.

-

-

Lipid Incubation:

-

Prepare mixed micelles containing this compound, bile salts, and phospholipids in serum-free cell culture medium.

-

Wash the differentiated Caco-2 cell monolayers with phosphate-buffered saline (PBS).

-

Add the micellar lipid solution to the apical (upper) chamber of the inserts and fresh serum-free medium to the basolateral (lower) chamber.

-

Incubate for various time periods (e.g., 0, 1, 2, 4, 8 hours).

-

-

Sample Collection:

-

At each time point, collect the media from both the apical and basolateral chambers.

-

Wash the cells with cold PBS.

-

Lyse the cells to collect the intracellular contents.

-

-

Analysis:

-

Extract lipids from the collected media and cell lysates.

-

Analyze the lipid extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites (e.g., myristic acid, oleic acid, resynthesized triacylglycerols, and phospholipids containing these fatty acids).

-

Conclusion

The metabolism of this compound follows the general pathways of diacylglycerol digestion and absorption, with a primary role for the glycerol-3-phosphate pathway in the resynthesis of triacylglycerols within enterocytes. The constituent fatty acids, myristic and oleic acid, are incorporated into new glycerolipids. Furthermore, as a diacylglycerol, this molecule has the potential to act as a signaling molecule, primarily through the activation of Protein Kinase C, thereby influencing a wide range of cellular processes. The experimental protocols provided in this guide offer a robust framework for the detailed investigation of its metabolic fate and signaling functions, providing valuable insights for researchers in the fields of nutrition, metabolic diseases, and pharmacology.

Methodological & Application

Synthesis Protocol for 1-Myristoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol containing myristic acid (a saturated fatty acid) at the sn-1 position and oleic acid (a monounsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. Diacylglycerols are critical intermediates in various metabolic pathways and function as signaling molecules. The asymmetric nature of this compound makes it a valuable tool for biochemical and pharmaceutical research, particularly in studies related to lipid metabolism, signal transduction, and the formulation of lipid-based drug delivery systems.

The protocol outlined below describes a plausible chemical synthesis route for this compound. The synthesis strategy involves the use of a protecting group to selectively acylate the primary hydroxyl groups of glycerol, followed by purification to obtain the desired product. This method is based on established principles of lipid chemistry and can be adapted for the synthesis of other mixed-acid diacylglycerols.

Experimental Protocol

This protocol details a three-step synthesis of this compound starting from commercially available solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol).

Step 1: Acylation of Solketal with Myristoyl Chloride

-

Reaction Setup: To a solution of solketal (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridine (B92270) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Addition of Acylating Agent: Cool the reaction mixture to 0°C in an ice bath. Add myristoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield 1-myristoyl-2,3-isopropylidene-rac-glycerol.

Step 2: Deprotection of the Isopropylidene Group

-

Reaction Setup: Dissolve the product from Step 1 in a mixture of dioxane and 0.4 M hydrochloric acid.

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-myristoyl-rac-glycerol.

Step 3: Acylation of 1-Myristoyl-rac-glycerol with Oleoyl (B10858665) Chloride

-

Reaction Setup: Dissolve 1-myristoyl-rac-glycerol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add pyridine (1.2 equivalents) and a catalytic amount of DMAP.

-

Addition of Acylating Agent: Cool the reaction mixture to 0°C. Add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Starting Material | Reagents | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Solketal | Myristoyl Chloride, Pyridine, DMAP, DCM | 1-Myristoyl-2,3-isopropylidene-rac-glycerol | 85-95 | >95 |

| 2 | 1-Myristoyl-2,3-isopropylidene-rac-glycerol | Dioxane, HCl | 1-Myristoyl-rac-glycerol | 70-80 | >98 |

| 3 | 1-Myristoyl-rac-glycerol | Oleoyl Chloride, Pyridine, DMAP, DCM | This compound | 80-90 | >98 |

Visualization of the Synthesis Workflow

Caption: A workflow diagram illustrating the three-step chemical synthesis of this compound.

Application Notes and Protocols for 1-Myristoyl-3-oleoyl-rac-glycerol in Lipid Bilayer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-oleoyl-rac-glycerol is a diacylglycerol (DAG) comprised of a glycerol (B35011) backbone with myristic acid at the sn-1 position and oleic acid at the sn-3 position.[1] As a member of the diacylglycerol family, it plays a significant role as a second messenger in cellular signaling pathways and as a modulator of the biophysical properties of lipid bilayers.[2] Diacylglycerols are crucial for the activation of various enzymes, most notably protein kinase C (PKC), and are involved in processes such as membrane fusion and the formation of non-lamellar lipid phases.[3][4]

These application notes provide a comprehensive overview of the use of this compound in lipid bilayer studies, including its effects on membrane characteristics, its role in protein-lipid interactions, and its potential applications in drug delivery systems. Detailed protocols for the preparation of lipid vesicles containing this diacylglycerol and methods for their characterization are also provided.

Physicochemical Properties and Effects on Lipid Bilayers

The incorporation of this compound into a phospholipid bilayer can significantly alter the membrane's structural and dynamic properties. While specific quantitative data for this particular DAG is limited in the readily available literature, the effects can be inferred from studies on similar diacylglycerols.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C35H66O5 | [5] |

| Molecular Weight | 566.9 g/mol | [5] |

| Synonyms | DG(14:0/0:0/18:1), 1-Myristin-3-Olein | [5] |

| Storage Temperature | -20°C | [5] |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml | [5] |

Effects on Lipid Bilayer Properties (Based on general diacylglycerol studies):

| Parameter | Effect of Diacylglycerol Incorporation | Significance | Reference |

| Acyl Chain Order | Increase | Leads to a more ordered and less fluid membrane core. | [2] |

| Bilayer Thickness | Increase | Can influence the activity of transmembrane proteins. | [2][6] |

| Phospholipid Headgroup Spacing | Increase | Creates space for the binding of peripheral proteins like PKC. | [2] |

| Lateral Diffusion | Decrease | Results in a less dynamic membrane environment. | [2] |

| Phase Behavior | Can induce non-bilayer (hexagonal or cubic) phases at high concentrations. Can induce lateral phase separation. | Important for processes like membrane fusion and fission. Creates domains with distinct properties. | [3][4] |

| Membrane Fusion | Promotes | Facilitates the merging of lipid bilayers. | [3] |

Applications in Lipid Bilayer Studies

Modulation of Membrane Properties and Phase Behavior

The inclusion of this compound allows researchers to systematically alter the biophysical characteristics of model membranes. This is particularly useful for studying phenomena that are sensitive to membrane fluidity, thickness, and packing defects. At certain concentrations, DAGs can induce the formation of non-bilayer structures, which are implicated in various cellular processes, including membrane trafficking and fusion.[3]

Protein-Lipid Interaction Studies

A primary application of this diacylglycerol is in the study of protein kinase C (PKC) activation. DAGs are essential cofactors for the recruitment and activation of conventional and novel PKC isoforms at the cell membrane.[6] By incorporating this compound into liposomes, researchers can create a model system to investigate the molecular details of PKC binding and activation.

Caption: Workflow for preparing unilamellar vesicles.

Protocol 2: Characterization of Vesicles by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of the lipid bilayer, specifically the gel-to-liquid crystalline phase transition temperature (Tm).

Materials:

-

LUV suspension containing this compound

-

Reference buffer (the same buffer used for hydration)

-

Differential Scanning Calorimeter

Procedure:

-

Prepare samples of liposomes with varying concentrations of this compound. A control sample with only the matrix phospholipid should also be prepared.

-

Load a precise amount of the liposome (B1194612) suspension into a DSC sample pan and an equal volume of the reference buffer into a reference pan.

-

Seal the pans.

-

Place the pans in the DSC instrument.

-

Run a thermal scan over a temperature range that encompasses the expected Tm of the lipids (e.g., from 10°C to 60°C for many common phospholipids). A typical scan rate is 1-2°C/min.

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm.

-

Analyze the data to determine the Tm and the enthalpy of the transition. Compare the results for bilayers with and without the diacylglycerol.

Protocol 3: Protein Kinase C (PKC) Activity Assay

This protocol outlines a general method to assess the activation of PKC by liposomes containing this compound.

Materials:

-

LUVs with and without this compound

-

Purified PKC isoform

-

PKC substrate (e.g., a specific peptide)

-

ATP (containing γ-³²P-ATP for radiometric assay, or for use with a fluorescence-based assay kit)

-

Assay buffer (containing MgCl₂, CaCl₂, etc.)

-

Phosphatidylserine (PS) - often required as a cofactor

-

Kinase quench buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or a fluorescence plate reader for a kit-based assay)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and phosphatidylserine-containing liposomes (with or without this compound).

-

Add the purified PKC enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the quench buffer.

-

Detect the amount of phosphorylated substrate using the chosen method.

-

Compare the PKC activity in the presence of liposomes containing this compound to the activity with control liposomes lacking the diacylglycerol.

Conclusion

This compound is a valuable tool for researchers studying the structure and function of lipid bilayers. Its ability to act as a second messenger and to modulate the physical properties of membranes makes it particularly relevant for investigations into cell signaling, protein-lipid interactions, and the development of novel drug delivery systems. The protocols provided here offer a starting point for incorporating this diacylglycerol into model membrane systems and for characterizing its effects. Further optimization of experimental conditions will be necessary depending on the specific research question and the biological system under investigation.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. mse.iastate.edu [mse.iastate.edu]

- 3. Rapid and Facile Preparation of Giant Vesicles by the Droplet Transfer Method for Artificial Cell Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Several common methods of making vesicles (except an emulsion method) capture intended lipid ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Myristoyl-3-oleoyl-rac-glycerol in Lipase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of lipids, playing a crucial role in fat digestion, transport, and metabolism. The precise measurement of lipase (B570770) activity is fundamental in various fields, including biochemistry, diagnostics, and the development of therapeutic agents targeting lipid metabolism. 1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol (DAG) that can serve as a substrate for lipases, allowing for the characterization of their activity and the screening of potential inhibitors. Upon hydrolysis by lipase, this substrate yields myristic acid, oleic acid, and glycerol (B35011). The detection of one or more of these products forms the basis of the assay.

These application notes provide a detailed protocol for a fluorogenic lipase assay using this compound as a substrate. This method offers high sensitivity and a continuous assay format, making it suitable for high-throughput screening (HTS) applications in drug discovery.

Principle of the Assay

This protocol describes a coupled enzymatic assay. In the first step, lipase hydrolyzes this compound to produce glycerol, myristic acid, and oleic acid. In the subsequent steps, the released glycerol is phosphorylated by glycerol kinase (GK) to glycerol-3-phosphate, which is then oxidized by glycerol-3-phosphate oxidase (GPO), producing hydrogen peroxide (H₂O₂). The hydrogen peroxide, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the amount of glycerol released, and therefore to the lipase activity.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog No. | Storage |

| This compound | (Specify Supplier) | (Specify Cat. No.) | -20°C |

| Lipase (e.g., from Candida rugosa) | Sigma-Aldrich | L1754 | 4°C |

| Glycerol Kinase (GK) | Sigma-Aldrich | G6143 | -20°C |

| Glycerol-3-Phosphate Oxidase (GPO) | Sigma-Aldrich | G4635 | -20°C |

| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |

| Amplex® Red Reagent | Thermo Fisher Scientific | A12222 | -20°C, protected from light |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Triton X-100 | Sigma-Aldrich | T8760 | Room Temperature |

| 96-well black, flat-bottom plates | Corning | 3915 | Room Temperature |

| Fluorescence microplate reader | (Specify Manufacturer) | (Specify Model) | N/A |

Experimental Protocols

Preparation of Reagents

1.1. Assay Buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100):

-

Dissolve 0.605 g of Tris base in 80 mL of deionized water.

-

Adjust the pH to 7.5 with 1 M HCl.

-

Add 0.1 mL of Triton X-100.

-

Bring the final volume to 100 mL with deionized water.

-

Store at 4°C.

1.2. Substrate Stock Solution (10 mM):

-

Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Lipase Stock Solution (1 mg/mL):

-

Dissolve 1 mg of lipase in 1 mL of Assay Buffer.

-

Prepare fresh daily and keep on ice.

1.4. Amplex Red Stock Solution (10 mM):

-

Dissolve 2.58 mg of Amplex Red reagent in 1 mL of DMSO.

-

Store at -20°C, protected from light.

1.5. HRP Stock Solution (10 U/mL):

-

Dissolve HRP in Assay Buffer to a final concentration of 10 U/mL.

-

Store at -20°C in small aliquots.

1.6. GK/GPO Stock Solution (50 U/mL GK, 10 U/mL GPO):

-

Co-dissolve Glycerol Kinase and Glycerol-3-Phosphate Oxidase in Assay Buffer.

-

Store at -20°C in small aliquots.

Lipase Activity Assay Protocol

2.1. Preparation of Working Solutions:

-

Substrate Working Solution (1 mM): Dilute the 10 mM Substrate Stock Solution 1:10 in Assay Buffer.

-

Lipase Working Solution: Prepare serial dilutions of the Lipase Stock Solution in Assay Buffer to determine the optimal enzyme concentration.

-

Detection Reagent Mix: For each 1 mL of Assay Buffer, add:

-

5 µL of 10 mM Amplex Red Stock Solution (final concentration: 50 µM)

-

1 µL of 10 U/mL HRP Stock Solution (final concentration: 0.1 U/mL)

-

2 µL of GK/GPO Stock Solution (final concentration: 0.1 U/mL GK, 0.02 U/mL GPO)

-

Prepare this mix fresh and protect it from light.

-

2.2. Assay Procedure:

-

Add 50 µL of the Detection Reagent Mix to each well of a 96-well black, flat-bottom plate.

-

Add 25 µL of the Lipase Working Solution (or buffer for control wells, and inhibitor solutions for screening) to the appropriate wells.

-

Initiate the reaction by adding 25 µL of the Substrate Working Solution to all wells. The final volume in each well will be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at timed intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

Data Analysis

-

Blank Subtraction: Subtract the fluorescence readings of the no-enzyme control wells from all other readings.

-

Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.

-

Enzyme Activity Calculation: Convert the rate of fluorescence increase to the rate of glycerol production using a glycerol standard curve.

-

Inhibitor Screening: Calculate the percentage of inhibition for each compound tested relative to the control (no inhibitor) wells.

Data Presentation

The following tables provide a template for organizing and presenting the experimental data.

Table 1: Michaelis-Menten Kinetic Parameters for Lipase with this compound

| Parameter | Value | Units |

| Vmax | (Experimental Value) | µmol/min/mg |

| Km | (Experimental Value) | µM |

Table 2: Effect of Inhibitors on Lipase Activity

| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |

| Inhibitor A | 1 | (Value) | (Calculated Value) |

| 10 | (Value) | ||

| 100 | (Value) | ||

| Inhibitor B | 1 | (Value) | (Calculated Value) |

| 10 | (Value) | ||

| 100 | (Value) |

Visualizations

Experimental Workflow

Caption: Workflow for the fluorogenic lipase assay.

Lipase Catalyzed Hydrolysis and Detection Pathway

Caption: Biochemical pathway for lipase activity detection.

Disclaimer

The protocols and data presentation formats provided herein are intended as a guide. Optimal assay conditions (e.g., pH, temperature, substrate and enzyme concentrations) may vary depending on the specific lipase being studied and should be determined empirically by the end-user. It is recommended to perform appropriate controls, including no-enzyme and no-substrate controls, in all experiments.

Application Notes and Protocols: Activation of Protein Kinase C by 1-Myristoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and vesicle secretion.[1] The activation of conventional and novel PKC isoforms is intricately linked to the generation of the second messenger diacylglycerol (DAG) at the cell membrane. 1-Myristoyl-3-oleoyl-rac-glycerol is a specific diacylglycerol molecule featuring a saturated myristic acid at the sn-1 position and a monounsaturated oleic acid at the sn-3 position.[2][3][4] As a DAG analog, it is a valuable tool for the direct and specific activation of PKC in various experimental systems, facilitating the elucidation of PKC-downstream signaling pathways and the screening of potential therapeutic agents that modulate PKC activity.

The canonical activation of PKC is initiated by extracellular signals that stimulate the hydrolysis of membrane phospholipids (B1166683), leading to the generation of DAG.[5] DAG then recruits PKC from the cytosol to the cell membrane, where it binds to the C1 domain of the enzyme.[6] This interaction induces a conformational change in PKC, relieving autoinhibition and enabling the kinase to phosphorylate its downstream substrates. The specific acyl chain composition of DAG molecules can influence their potency and isoform-selectivity towards the diverse family of PKC isoforms.

These application notes provide a comprehensive guide for the use of this compound to study PKC activation, including detailed experimental protocols for in vitro kinase assays and cellular translocation assays, as well as a summary of quantitative data for various diacylglycerol analogs to provide a comparative context.

Quantitative Data: Comparative Activation of PKC by Diacylglycerol Analogs

| Diacylglycerol Analog | PKC Isoform(s) | Reported Effective Concentration/EC50 | Notes |

| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Mixed PKC isoforms | ~25 µM (half-maximal inhibition of Ca2+ currents) | A cell-permeable DAG analog commonly used to activate PKC in cellular assays. |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | PKC-δ | 10 µM | Used to induce PKC-δ activation in murine bone-marrow-derived dendritic cells. |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Conventional and Novel PKCs | Potent activator, specific EC50 values vary by isoform | A major physiologically relevant DAG species. |

| 1,2-Dioleoyl-sn-glycerol (DOG) | PKCα | Effective at inducing binding to vesicles | Promotes the binding of PKCα to phospholipid vesicles.[1] |

| Phorbol 12-Myristate 13-Acetate (PMA) | Most PKC isoforms | nM range | A potent, non-metabolizable tumor promoter that acts as a DAG mimetic. Often used as a positive control. |

Signaling Pathway

The activation of Protein Kinase C by diacylglycerols such as this compound is a fundamental signaling event. The following diagram illustrates the canonical pathway.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of purified PKC isoforms in the presence of this compound using a radioactive phosphate (B84403) incorporation assay.

Materials:

-

Purified PKC isoform

-

This compound

-

PKC substrate peptide (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide)

-

Kinase Assay Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

-

Chloroform

Procedure:

-

Preparation of Lipid Vesicles: a. In a glass tube, prepare a mixture of this compound and phosphatidylserine (e.g., at a 1:4 molar ratio) in chloroform. b. Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the tube. c. Place the tube under vacuum for at least 1 hour to remove any residual solvent. d. Resuspend the lipid film in Kinase Assay Buffer by vortexing or sonication to form small unilamellar vesicles. The final lipid concentration should be determined based on the desired experimental conditions (e.g., 100 µg/mL).

-

Kinase Reaction: a. Set up the kinase reaction in a microcentrifuge tube on ice. b. To the tube, add the following in order:

- Kinase Assay Buffer

- Prepared lipid vesicles

- PKC substrate peptide (e.g., 20 µM)

- Purified PKC enzyme (e.g., 10-50 ng) c. Pre-incubate the mixture at 30°C for 5 minutes. d. Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM. e. Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stopping the Reaction and Quantification: a. Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper. b. Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid. c. Wash the P81 paper three times with 0.75% phosphoric acid for 5 minutes each wash to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone (B3395972) to dry the paper. e. Place the dried P81 paper in a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.

Experimental Workflow:

Protocol 2: Cellular PKC Translocation Assay

This protocol describes a method to visualize and quantify the translocation of PKC from the cytosol to the plasma membrane in cultured cells upon stimulation with this compound.

Materials:

-

Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Subcellular fractionation buffer (e.g., Buffer A: 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with protease and phosphatase inhibitors)

-

Membrane solubilization buffer (e.g., Buffer A with 1% Triton X-100)

-

Primary antibody specific for the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). c. Treat the cells with the desired concentration of this compound for a specific time course (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.

-

Subcellular Fractionation: a. After treatment, wash the cells twice with ice-cold PBS. b. Scrape the cells in ice-cold Subcellular Fractionation Buffer A. c. Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle. d. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. f. The resulting supernatant is the cytosolic fraction. g. Resuspend the pellet (membrane fraction) in Membrane Solubilization Buffer.

-

Western Blot Analysis: a. Determine the protein concentration of both the cytosolic and membrane fractions. b. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with the primary antibody against the PKC isoform of interest overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-